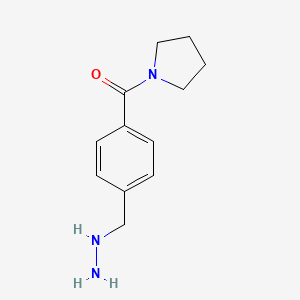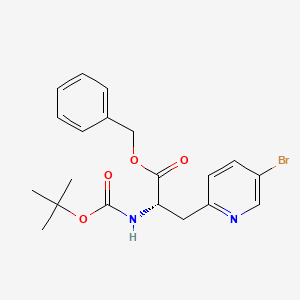
(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features a benzyl group, a bromopyridine moiety, and a tert-butoxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromopyridine intermediate: This step involves the bromination of pyridine using bromine or a brominating agent under controlled conditions.
Coupling with benzyl group: The bromopyridine intermediate is then coupled with a benzyl group through a nucleophilic substitution reaction.
Introduction of the tert-butoxycarbonyl-protected amino group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions to reveal an active amine group. These interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Benzyl3-(5-chloropyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- (S)-Benzyl3-(5-fluoropyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- (S)-Benzyl3-(5-iodopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
(S)-Benzyl3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogen atoms may not. This uniqueness can be leveraged in designing molecules with specific properties and activities.
Propiedades
| 1263377-53-2 | |
Fórmula molecular |
C20H23BrN2O4 |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
benzyl (2S)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H23BrN2O4/c1-20(2,3)27-19(25)23-17(11-16-10-9-15(21)12-22-16)18(24)26-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,23,25)/t17-/m0/s1 |
Clave InChI |
IYQGFSUIHUUFFH-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





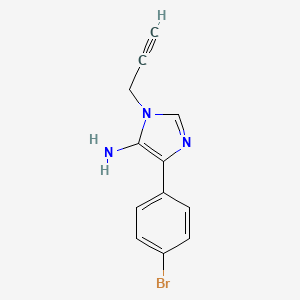
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)
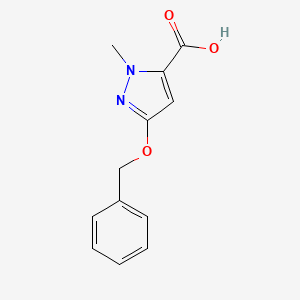

![7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)
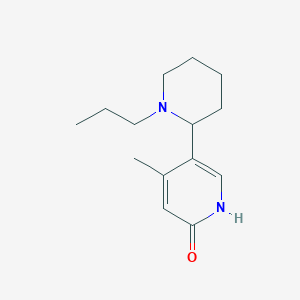
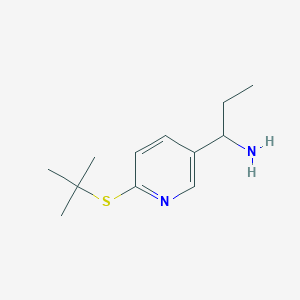

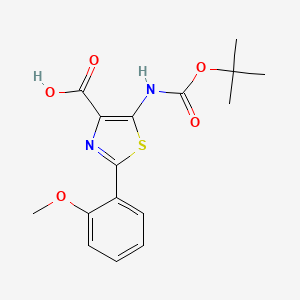
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
